n-Boc-(4-carboxyphenyl)alanine

描述

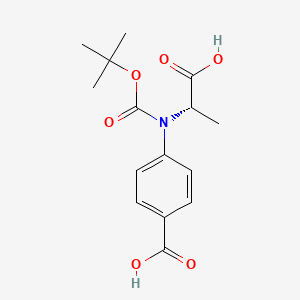

n-Boc-(4-carboxyphenyl)alanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid group at the para position of the phenyl ring. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions:

Protection of Phenylalanine: The synthesis begins with the protection of the amino group of phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms n-Boc-phenylalanine.

Carboxylation: The next step involves the introduction of a carboxylic acid group at the para position of the phenyl ring. This can be achieved through a Friedel-Crafts acylation reaction followed by oxidation.

Industrial Production Methods: The industrial production of n-Boc-(4-carboxyphenyl)alanine typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, followed by selective carboxylation and purification steps to ensure high yield and purity.

化学反应分析

Types of Reactions:

Oxidation: n-Boc-(4-carboxyphenyl)alanine can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents like trifluoroacetic acid can be used to remove the Boc group.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms such as alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Synthesis of Peptides and Proteins

n-Boc-(4-carboxyphenyl)alanine serves as a key building block in peptide synthesis. Its carboxylic acid functionality allows for the formation of amide bonds with other amino acids, facilitating the construction of complex peptide sequences. This is particularly useful in the synthesis of peptides that mimic natural proteins or exhibit specific biological activities.

- Example Application : In a study involving the synthesis of peptide analogs, this compound was incorporated into sequences designed to enhance binding affinity to specific receptors, demonstrating its utility in drug design .

Drug Development

The compound has been utilized in the development of novel therapeutic agents. Its structural features enable modifications that can lead to improved pharmacological properties.

- SIRT2 Inhibitors : this compound has been used as a starting material in synthesizing compounds that inhibit SIRT2 (silent information regulator 2), which is implicated in various diseases including cancer and neurodegenerative disorders. These inhibitors can potentially modulate cellular pathways related to metabolism and aging .

- HIV-1 NNRTIs : It also plays a role in synthesizing piperidine-substituted triazine derivatives, which have shown promise as non-nucleoside reverse transcriptase inhibitors for HIV-1. The modification of this compound allows for the creation of compounds with enhanced antiviral activity .

Biochemical Studies

In biochemical research, this compound is valuable for probing protein interactions and functions due to its ability to mimic natural amino acids while providing additional chemical handles for further modifications.

- Inhibition Studies : Research has demonstrated that derivatives of this compound can be used to study the binding interactions between proteins and small molecules, aiding in the understanding of enzyme mechanisms and substrate specificity .

Case Study 1: Synthesis of Peptide Analogues

A research project focused on synthesizing peptide analogues that included this compound as a critical component. The study aimed to evaluate how variations in peptide structure affected biological activity. The results indicated that specific substitutions enhanced receptor binding and biological efficacy, showcasing the compound's versatility in peptide design .

Case Study 2: Development of Antiviral Agents

In another project, researchers synthesized a series of compounds based on this compound to develop new antiviral agents targeting HIV-1. The study revealed that certain derivatives exhibited significant inhibitory activity against viral replication, underscoring the importance of this compound in medicinal chemistry .

作用机制

The mechanism of action of n-Boc-(4-carboxyphenyl)alanine involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective reactions at other functional groups. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.

相似化合物的比较

- n-Boc-phenylalanine

- n-Boc-tyrosine

- n-Boc-tryptophan

Comparison:

n-Boc-phenylalanine: Similar structure but lacks the carboxylic acid group at the para position.

n-Boc-tyrosine: Contains a hydroxyl group instead of a carboxylic acid group at the para position.

n-Boc-tryptophan: Contains an indole ring instead of a phenyl ring.

Uniqueness: n-Boc-(4-carboxyphenyl)alanine is unique due to the presence of both the Boc protecting group and the carboxylic acid group at the para position, making it a versatile intermediate in organic synthesis and peptide chemistry.

生物活性

n-Boc-(4-carboxyphenyl)alanine is a derivative of phenylalanine characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino group and a carboxylic acid group at the para position of the phenyl ring. This compound is notable for its applications in peptide synthesis and organic chemistry due to its stability and reactivity. Understanding its biological activity is crucial for leveraging its potential in therapeutic applications and research.

- Molecular Formula : C₁₅H₁₉NO₆

- Molecular Weight : 309.31 g/mol

- CAS Number : 167496-24-4

The Boc group serves as a protective moiety, allowing for selective reactions at other functional groups while preventing unwanted reactions involving the amino group. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.

This compound acts primarily as a protected amino acid in peptide synthesis. The mechanism involves:

- Protection : The Boc group shields the amino group from reactions that could interfere with peptide formation.

- Reactivity : The carboxylic acid functionality allows for coupling with other amino acids or peptide chains, enhancing its utility in synthesizing complex peptides.

Biological Activity

Research into this compound has primarily focused on its role in synthetic biology and potential therapeutic applications. Its biological activities can be summarized as follows:

Comparison of Biological Activities

| Compound Name | Activity Type | IC₅₀ (mM) | Reference |

|---|---|---|---|

| This compound | Potential Antitumor | TBD | |

| H-D-Ala-Phe-Lys-EACA-NH₂ | Plasmin Inhibition | 0.02 | |

| H-EACA-NLeu-OH | Antiamidolytic | 0.12 |

Case Studies

- Peptide Synthesis : In a study focusing on the synthesis of bioactive peptides, this compound was successfully incorporated into peptide chains to enhance biological activity and stability against enzymatic degradation .

- Enzyme Interaction Studies : Research investigating enzyme interactions highlighted that derivatives containing carboxylic acid functionalities can modulate enzyme activity, suggesting that this compound may similarly affect enzyme kinetics when incorporated into larger peptide structures .

属性

IUPAC Name |

4-[[(1S)-1-carboxyethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-9(12(17)18)16(14(21)22-15(2,3)4)11-7-5-10(6-8-11)13(19)20/h5-9H,1-4H3,(H,17,18)(H,19,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDBGIMSEJVEIY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724682 | |

| Record name | 4-{(tert-Butoxycarbonyl)[(1S)-1-carboxyethyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167496-24-4 | |

| Record name | 4-{(tert-Butoxycarbonyl)[(1S)-1-carboxyethyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。